molecular formula C26H28N2O B11538274 2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11538274
M. Wt: 384.5 g/mol
InChI Key: OOIMMAGZEKHRGM-UHFFFAOYSA-N
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Description

2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinazolinone core substituted with isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinazolinone core, followed by the introduction of isopropylphenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-BIS[4-(PROPAN-2-YL)PHENYL]-2,3-DIHYDROQUINAZOLIN-4-ONE
  • 2,2-BIS[4-(2,3-EPOXYPROPOXY)PHENYL]PROPANE
  • 2,4-DIISOPROPYLPHENOL

Uniqueness

2,3-BIS[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its tetrahydroquinazolinone core, which imparts specific chemical and physical properties. Compared to similar compounds, it offers a distinct combination of stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

2,3-bis(4-propan-2-ylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C26H28N2O/c1-17(2)19-9-11-21(12-10-19)25-27-24-8-6-5-7-23(24)26(29)28(25)22-15-13-20(14-16-22)18(3)4/h5-18,25,27H,1-4H3

InChI Key

OOIMMAGZEKHRGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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